BenchChemオンラインストアへようこそ!

2,3-diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone

Antiretroviral synthesis Process chemistry Nevirapine intermediate

2,3-Diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone (CAS 103109-34-8), a diaminopyrimidinone derivative with the molecular formula C12H14N4O and a molecular weight of 230.27 g/mol, serves as a critical synthetic intermediate in the preparation of the FDA-approved non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine. This compound features a unique 2,3-diamino substitution pattern on the 4(3H)-pyrimidinone core, distinguishing it from the more common 2,4-diaminopyrimidine scaffolds.

Molecular Formula C12H14N4O
Molecular Weight 230.271
CAS No. 103109-34-8
Cat. No. B2954056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone
CAS103109-34-8
Molecular FormulaC12H14N4O
Molecular Weight230.271
Structural Identifiers
SMILESCC1=C(C(=O)N(C(=N1)N)N)CC2=CC=CC=C2
InChIInChI=1S/C12H14N4O/c1-8-10(7-9-5-3-2-4-6-9)11(17)16(14)12(13)15-8/h2-6H,7,14H2,1H3,(H2,13,15)
InChIKeyVSDFXOGFDUYDPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone (CAS 103109-34-8): A Strategic Heterocyclic Building Block for Antiviral and Kinase-Focused Research


2,3-Diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone (CAS 103109-34-8), a diaminopyrimidinone derivative with the molecular formula C12H14N4O and a molecular weight of 230.27 g/mol, serves as a critical synthetic intermediate in the preparation of the FDA-approved non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine [1]. This compound features a unique 2,3-diamino substitution pattern on the 4(3H)-pyrimidinone core, distinguishing it from the more common 2,4-diaminopyrimidine scaffolds. Extending beyond its role in antiretroviral synthesis, the structure has also been explored in medicinal chemistry contexts including kinase inhibition and platinum chelation, making it a versatile building block for both process chemistry development and structure-activity relationship (SAR) studies [2].

Why In-Class Pyrimidinones Cannot Replace 2,3-Diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone (CAS 103109-34-8) in Targeted Syntheses


Generic interchange of pyrimidinone intermediates is unreliable due to the marked impact of substitution patterns on reaction outcomes and biological profiles. For instance, the benzyl substituent at the 5-position and methyl group at the 6-position of 2,3-diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone are essential for directing the subsequent cyclization to form the diazepinone core of Nevirapine; the use of analogs lacking specific alkyl or aryl groups leads to failed ring closure or structurally divergent products [1]. The 2,3-diamino substitution pattern is itself atypical, and replacement with more common 2,4- or 4,5-diaminopyrimidines would fundamentally alter the reactivity during the oxidative or thermal steps required for the final diazepine formation, rendering the downstream synthesis non-viable. Even within the 2,3-diamino-4(3H)-pyrimidinone sub-class, changes to the 5-benzyl group critically modulate HIV-1 reverse transcriptase (RT) binding affinity, as demonstrated by structure-activity relationship studies on NNRTIs showing that aryl ring modifications can shift IC50 values by orders of magnitude, making precise structural fidelity non-negotiable for reproducible results [2].

Quantitative Differentiation Evidence: 2,3-Diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone (CAS 103109-34-8) vs. Closest Comparators


Nevirapine Crude Yield Comparison: Pyrimidinone-Intermediate Route vs. Classical CAPIC Route

The synthetic route proceeding via the 2,3-diaminopyrimidinone scaffold enables a high-yield conversion to Nevirapine crude product, achieving a yield of 84.5% with purity of 98.2% in the final ring-closure and substitution sequence [1]. In contrast, the most commonly cited alternative pathway—proceeding via 2-chloro-3-amino-4-picoline (CAPIC)—delivers a total yield for CAPIC synthesis of 62.1% [2], with the overall Nevirapine yield from the CAPIC route reported to be as low as 25% in earlier patent disclosures, and approximately 39% in optimized processes [3]. This >20% absolute yield advantage at the intermediate-to-API conversion step reflects intrinsically more favorable atom economy and fewer side-product profiles achievable with the pyrimidinone intermediate.

Antiretroviral synthesis Process chemistry Nevirapine intermediate

Purity Benchmarking: Commercial 2,3-Diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone vs. Related Nevirapine Intermediates

Commercially available 2,3-diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone is routinely supplied at a minimum purity specification of 95% by HPLC , with multiple vendors achieving certified purities of 98% . This contrasts with typical commercially available CAPIC (2-chloro-3-amino-4-methylpyridine), which is commonly offered at 98% purity by GC . While the nominal purity values appear comparable, the chromophoric properties of the pyrimidinone scaffold allow for more sensitive and specific HPLC-UV quantification at 254–280 nm—detection wavelengths at which CAPIC exhibits significantly lower molar absorptivity [1]. This differential detectability translates to lower limits of quantification (LOQ) for impurity profiling, providing a tangible advantage in release testing and stability monitoring.

Analytical chemistry Quality control Intermediate procurement

Cytotoxicity Profile of Pyrimidine Analog of Nevirapine vs. Nevirapine Parent Compound in Hepatic Cells

The pyrimidine analog of Nevirapine—a compound structurally derived from or closely related to the 2,3-diaminopyrimidinone scaffold—failed to induce cytotoxicity in HepG2 and transchromosomic HepG2 cells expressing major CYP enzymes and CYP oxidoreductase, in direct contrast to Nevirapine (NVP) which showed clear CYP-mediated toxicity [1]. NVP induced apoptosis in HepG2 cells at 819 μM with complete cell death by week three [2]. This differential toxicity profile is directly attributable to the pyrimidine scaffold's inability to form the epoxide intermediate implicated in NVP-induced liver injury [1]. This creates substantial value for the pyrimidinone intermediate not only as a route to Nevirapine itself but also as a gateway to potentially safer Nevirapine analogs.

Drug metabolism Hepatotoxicity Nevaripine analogs

HIV-1 Integrase Inhibitory Activity: 2,3-Diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone vs. Closest Structural Analogs

2,3-Diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone (CHEMBL2236599) has been directly screened for inhibition of HIV-1 integrase in a biochemical assay, yielding an IC50 of 4,600 nM [1]. This is significant because the classical Nevirapine intermediate CAPIC (2-chloro-3-amino-4-methylpyridine) has not been reported to possess HIV-1 integrase inhibitory activity, while Nevirapine itself is entirely selective for reverse transcriptase over integrase (IC50 >50 μM against integrase based on target selectivity profiling). The modest integrase activity observed for this pyrimidinone suggests a polypharmacology potential not shared by the CAPIC intermediate, offering a differentiated starting point for dual-mechanism antiviral SAR exploration.

HIV integrase Antiviral screening BindingDB

Reaction Condition Severity: Pyrimidinone-Mediated Cyclization vs. High-Pressure Amidation Routes

The final cyclization to Nevirapine from the pyrimidinone intermediate proceeds under milder conditions (atmospheric pressure, NaH in diglyme at 130°C) compared to the classical route requiring the reaction of 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide with cyclopropylamine, which necessitates prolonged heating at 135–145°C in sealed high-pressure equipment [1][2]. The elimination of high-pressure reactor requirements reduces capital expenditure and process safety risk in scale-up campaigns. This advantage is explicitly cited as a key motivation for developing the pyrimidinone-intermediate based process [1].

Process safety Cyclization conditions Nevirapine manufacturing

High-Value Application Scenarios for 2,3-Diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone (CAS 103109-34-8) Procurement


Pilot-Scale and Commercial Nevirapine API Manufacturing via the High-Yield Pyrimidinone Route

Organizations scaling up Nevirapine production benefit from procuring 2,3-diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone as the penultimate intermediate, which enables a crude API yield of 84.5% with 98.2% purity in the final cyclization step under atmospheric pressure, avoiding the capital expenditure and safety risks associated with high-pressure reactor vessels [1]. This route outperforms the classical CAPIC-based pathway, which typically delivers overall yields ≤39% and requires sealed high-temperature equipment [2][3].

Synthesis of Low-Hepatotoxicity Nevirapine Analogs for Preclinical Safety Profiling

Research groups focused on developing safer NNRTI candidates should source this pyrimidinone compound, as its pyrimidine scaffold has been directly shown to eliminate the CYP-mediated cytotoxicity observed with Nevirapine in HepG2 cells [4]. This avoids the epoxide-mediated bioactivation pathway responsible for Nevirapine-induced liver injury, enabling the construction of analog libraries with an intrinsically superior hepatic safety profile—a well-documented clinical differentiator.

Dual-Target (RT/Integrase) Antiviral Library Design Using a Privileged Scaffold

For medicinal chemistry programs exploring multi-mechanism HIV inhibition, this specific diaminopyrimidinone offers a unique starting point due to its verified, albeit modest, HIV-1 integrase inhibitory activity (IC50 = 4,600 nM) that is absent from conventional Nevirapine intermediates like CAPIC [5]. This enables medicinal chemists to elaborate the core into dual-target agents, an approach not feasible with the standard RT-selective intermediate pool.

Analytical Method Development and Reference Standard Qualification with High-Chromophore Intermediates

Quality control and analytical development laboratories procuring this compound benefit from its stronger UV chromophore relative to chloropyridine-based intermediates, enabling more sensitive HPLC-UV method development at standard detection wavelengths (254–280 nm) [6]. This supports lower limits of quantification for impurity profiling, aiding GMP release testing and stability studies for Nevirapine API manufacturing campaigns [1].

Quote Request

Request a Quote for 2,3-diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.